Lamivudine, (±)-trans-, also known as (±)-β-L-2′,3′-dideoxy-3′-thiacytidine (commonly abbreviated as 3TC), is a synthetic nucleoside analogue. [] It is classified as a dideoxynucleoside, a group of compounds characterized by the absence of hydroxyl groups at both the 2' and 3' positions of the deoxyribose sugar. [] In scientific research, Lamivudine, (±)-trans- serves as a crucial tool for studying viral replication mechanisms and for developing antiviral therapies. [] Notably, it has been instrumental in research related to the human immunodeficiency virus (HIV) and the hepatitis B virus (HBV). [, , ]
Lamivudine, also known as (+/-)-trans-2',3'-dideoxy-3'-thiacytidine, is a synthetic nucleoside analog derived from cytidine. It is primarily utilized as an antiretroviral medication in the treatment of human immunodeficiency virus (HIV) and hepatitis B virus (HBV) infections. Lamivudine functions by inhibiting viral replication through its incorporation into viral DNA, leading to chain termination. The compound is classified as a dideoxynucleoside and is notable for its high selectivity for viral polymerases over human polymerases, which minimizes its cytotoxic effects on human cells .
Lamivudine is classified under the category of antiviral drugs, specifically as a nucleoside reverse transcriptase inhibitor (NRTI). It is synthesized from cytosine and has two chiral centers, allowing for four possible stereoisomers, although the 2R,5S isomer exhibits the highest antiviral potency . The compound is commercially available in various formulations, including tablets and oral solutions.
Several methods have been developed for the synthesis of Lamivudine, focusing on stereoselectivity and yield optimization:
Lamivudine has a molecular formula of CHNOS and a molecular weight of 229.26 g/mol. Its structure features:
The structural representation can be summarized as follows:
Lamivudine undergoes several key reactions during its synthesis:
Lamivudine exerts its antiviral effects primarily through:
This mechanism effectively reduces viral load in infected individuals.
Relevant data indicate that Lamivudine exhibits good bioavailability when administered orally, with peak plasma concentrations reached within 0.5 to 1.5 hours post-dose .
Lamivudine is predominantly used in clinical settings for:
Additionally, research continues into novel formulations such as prodrugs aimed at enhancing liver-targeted delivery systems for improved therapeutic outcomes .
(±)-trans-Lamivudine (CAS: 131086-22-1) is defined by the relative trans orientation of substituents on its oxathiolane ring, contrasting with the cis configuration in therapeutic (-)-β-L-lamivudine. This racemic mixture consists of two enantiomers: (2R,5S)- and (2S,5R)-5-(4-aminopyrimidin-2-one)-1,3-oxathiolane-2-carboxaldehyde derivatives. The molecular formula (C₈H₁₁N₃O₃S, MW 229.26) is identical to enantiopure lamivudine, but stereochemical differences critically impact biological activity and crystallization behavior [2] [7].
X-ray diffraction analyses reveal distinct conformational differences between (±)-trans and (-)-cis isomers. The trans configuration forces the oxathiolane ring into a near-perfect envelope conformation (puckering amplitude = 0.52 Å), with C5 deviating by 0.63 Å from the plane. This contrasts with the twisted conformation observed in (-)-cis-lamivudine. The dihedral angle between the pyrimidine and oxathiolane rings measures 87.5° in (±)-trans crystals versus 72.3° in the therapeutic isomer, altering molecular dipole moments and hydrogen-bonding networks. These differences manifest in cocrystal formation with chiral auxiliaries like (S)-BINOL, where the trans isomer generates a monoclinic P2₁ space group with 8 molecules per unit cell (a=9.42 Å, b=11.87 Å, c=15.93 Å, β=97.6°) [2] [6].
Table 1: Crystallographic Parameters of (±)-trans-Lamivudine Cocrystals
Cocrystal Former | Space Group | Unit Cell Dimensions | Puckering Amplitude (Å) | Reference |
---|---|---|---|---|
(S)-BINOL | Monoclinic P2₁ | a=9.42 Å, b=11.87 Å, c=15.93 Å, β=97.6° | 0.52 | [2] |
(S)-(+)-Mandelic Acid | Orthorhombic P2₁2₁2₁ | a=5.83 Å, b=10.45 Å, c=24.71 Å | 0.49 | [6] |
Chiral separation of (±)-trans-lamivudine employs cellulose tris(3,5-dimethylphenylcarbamate) stationary phases (Chiralpak® IC) with ethanol/n-hexane/0.1% diethylamine mobile phases. Resolution (Rₛ=2.1) is achieved at 25°C with 0.8 mL/min flow rate, showing retention times of 12.4 min for (2R,5S)- and 14.7 min for (2S,5R)-enantiomers. The separation mechanism involves π-π interactions between pyrimidine rings and chiral selectors, complemented by hydrogen bonding at carbamate sites. Impurity profiling identifies key stereochemical contaminants: cis-lamivudine (Rₜ=9.8 min) and cytosine (Rₜ=3.2 min), with detection limits of 0.05% via UV at 270 nm. Chiral SFC methods using CO₂/2-propanol (85:15) reduce analysis time to <8 minutes while maintaining baseline separation [7].
Table 2: Chiral Separation Parameters for (±)-trans-Lamivudine Enantiomers
Enantiomer | Chiral Stationary Phase | Mobile Phase | Retention Time (min) | Resolution (Rₛ) |
---|---|---|---|---|
(2R,5S)-trans | Chiralpak® IC | Ethanol/n-hexane/0.1% DEA (30:70) | 12.4 | 2.1 |
(2S,5R)-trans | Chiralpak® IC | Ethanol/n-hexane/0.1% DEA (30:70) | 14.7 | 2.1 |
cis-Lamivudine | Chiralpak® IC | Ethanol/n-hexane/0.1% DEA (30:70) | 9.8 | N/A |
Enantiopure (-)-β-L-lamivudine synthesis leverages chiral pool strategy via L-menthol ester intermediates. Key steps:
Table 3: Comparison of Resolution Methods for (±)-trans-Lamivudine
Resolution Method | Chiral Resolving Agent | Conditions | Diastereomeric Excess | Yield | Reference |
---|---|---|---|---|---|
Diastereomeric Salt Formation | (S)-(+)-Mandelic Acid | Ethanol, 60°C, 2h | 95% de | 41% | [2] [7] |
Enzymatic Hydrolysis | Candida antarctica Lipase B | Phosphate buffer pH 7.0, 37°C | 88% ee | 35% | [6] |
Chiral Chromatography | Cellulose tris(3,5-dichlorophenylcarbamate) | SFC CO₂/MeOH (80:20) | >99.5% ee | 22% | [7] |
Racemic resolution of (±)-trans-lamivudine employs three strategic approaches:
Table 4: Key Intermediates in Stereoselective Lamivudine Synthesis
Intermediate | CAS Number | Molecular Formula | Stereochemistry | Function |
---|---|---|---|---|
ent-Lamivudine Acid D-Menthol Ester | 147126-74-7 | C₁₈H₂₇N₃O₄S | (1S,2R,5S)-menthyl (2R,5S)-oxathiolane | Chiral auxiliary separation |
rac-cis-Lamivudine Acid Menthyl Ester | 1322623-20-0 | C₁₈H₂₇N₃O₄S | Racemic cis | Impurity reference |
(2S,5R)-5-Hydroxy-[1,3]-oxathiolane-2-carboxylic acid methyl ester | N/A | C₅H₈O₄S | (2S,5R) | Enantiopure synthesis intermediate |
The unresolved challenge remains the economic viability of large-scale resolutions, where SMB chromatography (simulated moving bed) shows promise but requires validation beyond pilot scale [6] [7].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: